3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Brand Name: Vulcanchem
CAS No.: 1429903-85-4
VCID: VC5410171
InChI: InChI=1S/C6H7BrN2O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3H2
SMILES: C1CN2C(=C(C=N2)Br)OC1
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.039

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

CAS No.: 1429903-85-4

Cat. No.: VC5410171

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.039

* For research use only. Not for human or veterinary use.

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine - 1429903-85-4

Specification

CAS No. 1429903-85-4
Molecular Formula C6H7BrN2O
Molecular Weight 203.039
IUPAC Name 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Standard InChI InChI=1S/C6H7BrN2O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3H2
Standard InChI Key LWKRQSQTGUGFAU-UHFFFAOYSA-N
SMILES C1CN2C(=C(C=N2)Br)OC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused pyrazolo[5,1-b][1, oxazine core, where a pyrazole ring is annulated with a 1,3-oxazine ring. Bromine substitution at the 3-position introduces electronic asymmetry, influencing reactivity and intermolecular interactions. Key structural identifiers include:

PropertyValueSource
IUPAC Name3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine
Molecular FormulaC₆H₇BrN₂O
Molecular Weight203.04 g/mol
SMILESBrC1=C2OCCCN2N=C1
InChIKeyLWKRQSQTGUGFAU-UHFFFAOYSA-N

The bicyclic system adopts a puckered conformation, with the oxazine ring existing in a half-chair configuration. Density functional theory (DFT) calculations suggest that bromine’s electronegativity enhances the compound’s susceptibility to nucleophilic aromatic substitution .

Physical Characteristics

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine is a yellow crystalline solid with limited solubility in polar solvents like water. Its melting and boiling points remain uncharacterized, though thermogravimetric analysis (TGA) indicates stability up to 150°C .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A common approach involves bromination of pyrazolo-oxazine precursors using N-bromosuccinimide (NBS) :

  • Precursor Preparation: Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carboxylate is treated with lithium hydroxide to yield the carboxylic acid derivative .

  • Bromination: The acid undergoes electrophilic aromatic substitution with NBS in tetrahydrofuran (THF), achieving 85–90% yields.

Alternative methods include palladium-catalyzed cross-coupling reactions to introduce functional groups at the 3-position .

Derivative Synthesis

Derivatives are synthesized by modifying the oxazine ring or introducing substituents on the pyrazole moiety. Notable examples include:

DerivativeSynthetic MethodApplication
3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b] oxazineAlkylation with methyl iodidePDE4 inhibition
Carboxamide derivativesAmide coupling with R-NH₂Anti-inflammatory agents

Biological Activity and Pharmacological Applications

PDE4 Inhibition

Carboxamide derivatives of this compound exhibit potent PDE4B inhibition, with IC₅₀ values comparable to roflumilast (a clinical PDE4 inhibitor) . For example:

CompoundPDE4B IC₅₀ (nM)Anti-inflammatory Activity (vs. Indomethacin)
5e121.01× potency
5f111.10× potency
5g101.05× potency

These derivatives reduce TNF-α and IL-6 production in murine macrophages, suggesting utility in treating chronic obstructive pulmonary disease (COPD) and psoriasis .

Antimicrobial Properties

Selected derivatives demonstrate broad-spectrum antimicrobial activity:

CompoundInhibition Zone (mm, Pseudomonas aeruginosa)
5d29
5e32
5i30

Mechanistic studies indicate disruption of bacterial cell membrane integrity via hydrophobic interactions .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .

Future Directions

Structural Optimization

Introducing fluorinated or chiral groups (e.g., 6-fluoro derivatives) may enhance metabolic stability and target selectivity . Computational modeling predicts that 6-fluoro substitution reduces off-target binding to adenosine receptors .

Clinical Translation

Preclinical studies in rodent models of inflammation are underway, with preliminary data showing reduced edema at 10 mg/kg doses . Scale-up synthesis using continuous-flow reactors could address current yield limitations.

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